
rac 1,2-Bis-palmitol-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is a complex organic compound with a unique structure that includes deuterium atoms, a formyloxy group, and a hexadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 typically involves multiple steps, starting with the preparation of the deuterated intermediate. The process may include the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Formylation: Addition of a formyloxy group to the deuterated intermediate.
Esterification: Formation of the hexadecanoate ester through a reaction with hexadecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyloxy group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is used as a precursor for the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and isotope effects.
Biology
The compound’s deuterated nature makes it useful in biological studies, particularly in tracing metabolic pathways and understanding the role of hydrogen atoms in biochemical reactions.
Medicine
In medicine, deuterated compounds like this one are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased stability and reduced metabolic degradation.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials that require specific isotopic compositions.
Mechanism of Action
The mechanism of action of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 involves its interaction with molecular targets through its functional groups. The deuterium atoms may influence the compound’s reactivity and stability, while the formyloxy and hexadecanoate groups interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate: Similar structure but with a hydroxy group instead of a formyloxy group.
(1-Chloro-1,1,2,3,3-pentadeuterio-3-methoxypropan-2-yl) hexadecanoate: Contains a methoxy group instead of a formyloxy group.
Uniqueness
This detailed article provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJDVVJICNXGY-UOMOFSHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride](/img/structure/B8067853.png)

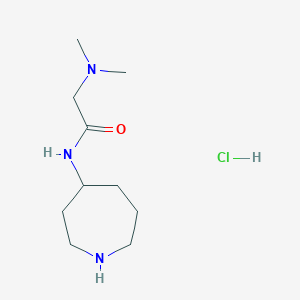
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8067870.png)
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)

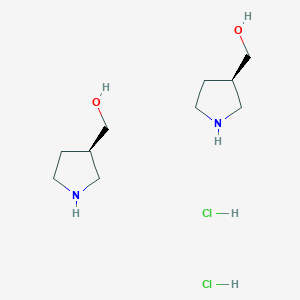

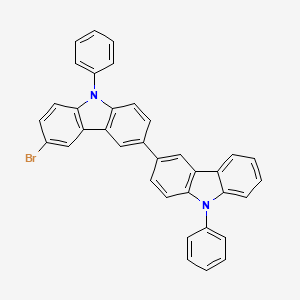
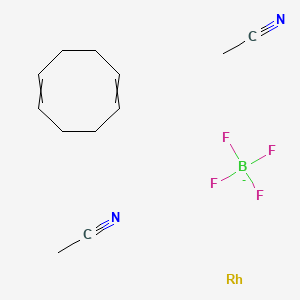
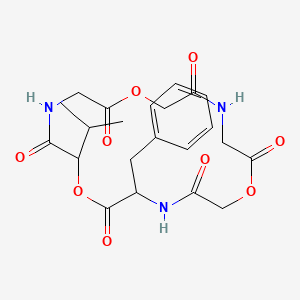

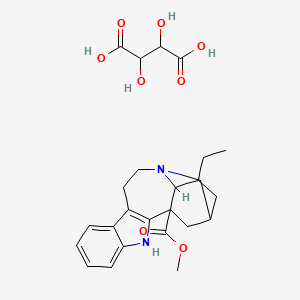
![2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate](/img/structure/B8067937.png)
